Biochemical Potency of TMC647055 vs. Other NNI Chemotypes in Primer-Dependent Transcription Assay
TMC647055 inhibits HCV NS5B polymerase with an IC50 of 34 nM in the RdRp primer-dependent transcription assay, demonstrating comparable biochemical potency to the thumb-1 inhibitor beclabuvir (IC50 ~20 nM) and superior to the palm-1 inhibitor dasabuvir (IC50 ~200 nM) [1][2].
| Evidence Dimension | Biochemical inhibition of HCV NS5B polymerase |
|---|---|
| Target Compound Data | IC50 = 34 nM |
| Comparator Or Baseline | Beclabuvir: IC50 ~20 nM; Dasabuvir: IC50 ~200 nM |
| Quantified Difference | TMC647055 is ~6-fold less potent than beclabuvir, ~6-fold more potent than dasabuvir in this assay. |
| Conditions | RdRp primer-dependent transcription assay (biochemical) |
Why This Matters
Biochemical IC50 establishes the intrinsic inhibitory potency of TMC647055 against the purified enzyme, enabling comparison of binding site efficiency independent of cellular permeability or metabolism.
- [1] Lemm JA, et al. Discovery of potent hepatitis C virus NS5A inhibitors with dimeric structures. Antimicrob Agents Chemother. 2011 Aug;55(8):3795-802. View Source
- [2] Gentile I, et al. Dasabuvir: A Non-Nucleoside Inhibitor of NS5B for the Treatment of Hepatitis C Virus Infection. Rev Recent Clin Trials. 2014;9(2):115-23. View Source
